N-(4,5-dimethylthiazol-2-yl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide
Description
N-(4,5-Dimethylthiazol-2-yl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide is a heterocyclic compound featuring a piperidine carboxamide core substituted with a tetrazolo[1,5-b]pyridazine moiety and a 4,5-dimethylthiazol-2-yl group.
Properties
Molecular Formula |
C15H18N8OS |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C15H18N8OS/c1-9-10(2)25-15(16-9)17-14(24)11-5-7-22(8-6-11)13-4-3-12-18-20-21-23(12)19-13/h3-4,11H,5-8H2,1-2H3,(H,16,17,24) |
InChI Key |
JBDWYOUVMXVZHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2CCN(CC2)C3=NN4C(=NN=N4)C=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethylthiazol-2-yl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazole and tetrazole intermediates, followed by their coupling with a piperidine derivative. Common reagents used in these reactions include thionyl chloride, hydrazine, and various catalysts to facilitate the formation of the heterocyclic rings.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dimethylthiazol-2-yl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antiparasitic Activity
Recent studies have highlighted the potential of compounds with similar structural motifs to exhibit antiparasitic properties. For instance, research on tetrazolo[1,5-b]pyridazine derivatives has demonstrated effectiveness against protozoal parasites such as Giardia lamblia and Trypanosoma brucei, suggesting that compounds like N-(4,5-dimethylthiazol-2-yl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide could be explored for similar applications .
2. Anticancer Properties
The compound's structure may also contribute to anticancer activity. Investigations into related piperidine derivatives have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines. For example, derivatives that inhibit Bruton’s tyrosine kinase (BTK) have been linked to enhanced anticancer efficacy, indicating a potential pathway for this compound to exert similar effects .
Cell Viability Assays
3. Use in MTT Assays
The compound is structurally related to MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which is widely utilized in cell viability assays. MTT assays measure the metabolic activity of cells as an indicator of cell viability and cytotoxicity. The reduction of MTT to a colored formazan product allows for quantification through colorimetric measurement . This methodology can be adapted to evaluate the effects of this compound on cell lines.
Summary of Findings
The following table summarizes the key applications and findings related to this compound:
Mechanism of Action
The mechanism of action of N-(4,5-dimethylthiazol-2-yl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Molecular Properties of Selected Analogs
Key Observations :
- The chlorobenzyl analog () exhibits lower molecular weight (371.83 g/mol) compared to the target compound (408.46 g/mol), attributed to the bulkier dimethylthiazolyl group in the latter.
- The pyrazole-containing analog (E-4d, ) has a melting point of 246–248°C, suggesting moderate thermal stability, which may correlate with solubility differences in biological matrices .
Biological Activity
N-(4,5-dimethylthiazol-2-yl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Structure and Properties
The compound features a complex structure that incorporates a thiazole ring, a tetrazole moiety, and a piperidine core. This unique combination is believed to influence its biological interactions significantly.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Kinases : Similar compounds have shown activity against various kinases, which play crucial roles in cell signaling pathways. For instance, the imidazo[1,2-b]pyridazine derivatives have been identified as inhibitors of IKKbeta and p38 MAP kinase, suggesting that the tetrazole component may similarly interact with these targets .
- Cell Viability and Cytotoxicity : The MTT assay is commonly used to assess cell viability and cytotoxicity. Compounds with similar structures have demonstrated significant effects on cell proliferation and survival, indicating that this compound may also exhibit cytotoxic properties against cancer cells .
In Vitro Studies
Recent studies have evaluated the cytotoxic effects of related compounds. For example, pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulfonamides demonstrated potent anticancer properties with IC50 values ranging from 0.17 to 1.15 μM against various human tumor cell lines . Such findings suggest that this compound could exhibit similar or enhanced potency.
Case Studies
A case study involving pyridazine derivatives highlighted their efficacy against specific targets such as Toxoplasma gondii. The derivatives showed significant reduction in parasite burden in vivo without notable toxicity . This indicates that similar structural compounds may be developed for targeted therapies against infectious diseases.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
